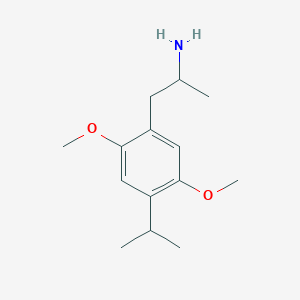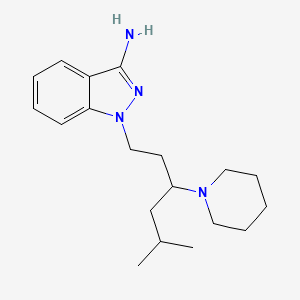
Propanamide, 3-(((1-ethyl-1H-tetrazol-5-yl)methyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(((1-Ethyl-1H-tetrazol-5-yl)methyl)thio)propanamide is a chemical compound with the molecular formula C7H13N5OS and a molecular weight of 215.28 g/mol It is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Métodos De Preparación
The synthesis of 3-(((1-Ethyl-1H-tetrazol-5-yl)methyl)thio)propanamide typically involves the reaction of 1-ethyl-1H-tetrazole-5-methanethiol with 3-bromopropanamide under suitable conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
3-(((1-Ethyl-1H-tetrazol-5-yl)methyl)thio)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding thiols.
Substitution: Nucleophilic substitution reactions can occur at the amide or thioether positions, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(((1-Ethyl-1H-tetrazol-5-yl)methyl)thio)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s tetrazole ring is known for its bioisosteric properties, making it useful in the design of biologically active molecules, such as enzyme inhibitors or receptor agonists.
Industry: The compound can be used in the production of specialty chemicals and advanced materials, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 3-(((1-Ethyl-1H-tetrazol-5-yl)methyl)thio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites and modulate the activity of target proteins . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
3-(((1-Ethyl-1H-tetrazol-5-yl)methyl)thio)propanamide can be compared with other tetrazole-containing compounds, such as:
1H-Tetrazole-5-thiol: Similar in structure but lacks the amide group, making it less versatile in certain applications.
4-(1H-Tetrazol-5-yl)benzoic acid: Contains a carboxylic acid group instead of an amide, which affects its chemical reactivity and biological activity.
5-(Ethylthio)-1H-tetrazole:
The uniqueness of 3-(((1-Ethyl-1H-tetrazol-5-yl)methyl)thio)propanamide lies in its combination of the tetrazole ring, thioether linkage, and amide group, which provides a versatile platform for chemical modifications and applications.
Propiedades
Número CAS |
85697-02-5 |
|---|---|
Fórmula molecular |
C7H13N5OS |
Peso molecular |
215.28 g/mol |
Nombre IUPAC |
3-[(1-ethyltetrazol-5-yl)methylsulfanyl]propanamide |
InChI |
InChI=1S/C7H13N5OS/c1-2-12-7(9-10-11-12)5-14-4-3-6(8)13/h2-5H2,1H3,(H2,8,13) |
Clave InChI |
DLILMAIALIVQNX-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NN=N1)CSCCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-[[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]methyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B15187424.png)







![sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B15187470.png)





